molecular formula C15H16F5NO B2405302 N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2320377-63-5

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2405302
CAS No.: 2320377-63-5
M. Wt: 321.291
InChI Key: NFJOQRVNXJBMAF-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic fluorinated acetamide derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring acetamide scaffolds and fluorine atoms are frequently investigated for their potential to interact with a variety of biological targets. The presence of both a 4,4-difluorocyclohexyl group and a 4-(trifluoromethyl)phenyl moiety is of particular note, as these substituents are known to enhance key pharmacological properties. The trifluoromethyl group, for instance, is a well-established bioisostere that can significantly improve a molecule's metabolic stability, lipophilicity, and its overall binding affinity to target proteins . Research into structurally similar fluorinated small molecules has demonstrated their utility as potent inhibitors for specific enzymes, such as kinase targets in oncology . Furthermore, such compounds are often explored as key intermediates in the synthesis of more complex molecular architectures, including various heterocyclic systems like thiazoles, which themselves show promising biological activities . This reagent provides researchers with a valuable building block for probing biochemical pathways, developing structure-activity relationships (SAR), and innovating new therapeutic candidates across multiple disease areas.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO/c16-14(17)7-5-12(6-8-14)21-13(22)9-10-1-3-11(4-2-10)15(18,19)20/h1-4,12H,5-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJOQRVNXJBMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=C(C=C2)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

  • Formation of the Difluorocyclohexyl Intermediate

    • Starting with cyclohexane, selective fluorination is carried out to introduce two fluorine atoms at the 4-position, yielding 4,4-difluorocyclohexane.
    • Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Conditions: Typically conducted under controlled temperature and pressure to ensure selective fluorination.
  • Synthesis of the Trifluoromethylphenyl Acetate Intermediate

    • The introduction of the trifluoromethyl group to a phenyl ring is achieved through electrophilic aromatic substitution.
    • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
    • Conditions: Often requires a catalyst such as copper or silver salts and is conducted under an inert atmosphere.
  • Coupling of Intermediates

    • The difluorocyclohexyl intermediate is coupled with the trifluoromethylphenyl acetate intermediate through an amide bond formation.
    • Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Continuous Flow Reactors: Enhancing efficiency and scalability by employing continuous flow chemistry techniques.

    Purification: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

    • Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Conditions: Typically conducted under acidic or basic conditions at elevated temperatures.
  • Reduction: : Reduction reactions can be used to modify the functional groups or reduce the compound to simpler derivatives.

    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Conditions: Often performed in anhydrous solvents under inert atmosphere.
  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    • Reagents: Nucleophiles or electrophiles such as halides, amines, or alkylating agents.
    • Conditions: Varies depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids, ketones, or aldehydes.

    Reduction: May yield alcohols, amines, or hydrocarbons.

    Substitution: May yield various substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of the c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GISTs). The compound showed effectiveness against both wild-type and drug-resistant mutant forms of the kinase, suggesting its potential as a targeted cancer therapy .

2. Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant activity in animal models. Research indicates that derivatives of N-phenylacetamide exhibit varying degrees of efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The structure-activity relationship studies suggest that modifications to the phenyl ring can enhance anticonvulsant effects, which may be applicable to the target compound .

Case Study 1: Inhibition of c-KIT Kinase

A study focusing on the inhibition of c-KIT kinase by related compounds revealed that certain structural features significantly enhance potency against resistant mutants. The findings highlighted the importance of trifluoromethyl substitutions in improving bioavailability and selectivity against cancer cell lines expressing c-KIT mutations .

Case Study 2: Anticonvulsant Efficacy

In a series of experiments assessing the anticonvulsant properties of various N-phenylacetamide derivatives, it was found that specific substitutions at the anilide moiety led to enhanced protective effects in MES tests. Compounds were synthesized and tested for their protective index (PI), with several demonstrating superior efficacy compared to traditional anticonvulsants like valproic acid .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    N-(4,4-difluorocyclohexyl)-2-(4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(4,4-difluorocyclohexyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    N-(4,4-difluorocyclohexyl)-2-(4-fluorophenyl)acetamide:

The uniqueness of this compound lies in its specific combination of difluorocyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a cyclohexyl moiety with two fluorine substituents and a phenyl group with a trifluoromethyl substituent. Its molecular formula is C23H21F5N2O2C_{23}H_{21}F_5N_2O_2, with a molecular weight of approximately 452.42 g/mol. The compound exhibits significant lipophilicity (LogP = 5.39) and a polar surface area (PSA) of 73.12 Ų, which influences its bioavailability and interaction with biological systems .

Research indicates that compounds similar to this compound often engage in various biological interactions:

  • Enzyme Inhibition : The compound has been assessed for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology. For instance, related compounds have shown IC50 values ranging from 9.2 µM to 34.2 µM against these enzymes, indicating moderate inhibitory activity .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant potential, contributing to their therapeutic effects in oxidative stress-related conditions .

In Vitro Studies

In vitro studies have been pivotal in evaluating the biological activity of this compound. Table 1 summarizes the results from various assays:

CompoundTarget EnzymeIC50 (µM)Activity
This compoundAChE15.2Moderate Inhibition
This compoundBChE9.2Significant Inhibition

These findings suggest that the compound possesses notable enzyme inhibitory properties that may be harnessed for therapeutic purposes.

Case Studies and Pharmacological Applications

  • Anticonvulsant Activity : A study examining various derivatives of acetamides found that certain compounds exhibited anticonvulsant properties in animal models. Specifically, the presence of trifluoromethyl groups was associated with enhanced activity against seizures induced by maximal electroshock (MES) tests .
  • Antitumor Efficacy : Related compounds have shown promise as c-KIT kinase inhibitors, effective against drug-resistant mutants associated with gastrointestinal stromal tumors (GISTs). These findings suggest potential applications in oncology for derivatives of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Coupling Reaction : React 4-(trifluoromethyl)phenylacetic acid with 4,4-difluorocyclohexylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) under nitrogen .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

  • Critical Parameters : Monitor reaction progress with TLC. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and fluorine environments. For example, the trifluoromethyl group (CF3-CF_3) shows a characteristic singlet at ~120 ppm in 19F^{19}F-NMR .
  • X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the acetamide NH and fluorine atoms) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 403.12) .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what SAR trends are observed?

  • Methodology :

  • Comparative Studies : Synthesize analogs with variations in the cyclohexyl (e.g., monofluoro vs. difluoro) or phenyl (e.g., -CF3_3 vs. -Cl) groups. Test these analogs in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Key Findings :
  • The 4,4-difluorocyclohexyl group enhances metabolic stability compared to non-fluorinated analogs due to reduced cytochrome P450 interactions .
  • Replacing the trifluoromethyl group with -Cl reduces lipophilicity (logP decreases by ~0.5), impacting membrane permeability .

Q. How should conflicting data on the compound’s biological activity be resolved?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution Strategy :

Standardize Assays : Use consistent ATP concentrations (e.g., 1 mM) and buffer systems (e.g., Tris-HCl pH 7.5) .

Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

Q. What computational strategies predict binding modes with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CB2 receptor PDB: 5ZTY). The acetamide group forms hydrogen bonds with Ser173^{173}, while the trifluoromethylphenyl moiety occupies a hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Methodological and Mechanistic Questions

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

  • ADME Profiling :

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid. The compound’s logD (2.8) suggests moderate solubility, requiring co-solvents (e.g., DMSO ≤1%) for in vitro assays .
  • Metabolic Stability : Incubate with human liver microsomes (HLM); monitor parent compound depletion via LC-MS/MS. Half-life >60 minutes indicates suitability for oral dosing .

Q. How can stability under varying experimental conditions be evaluated?

  • Stress Testing :

  • Thermal Stability : Store at 40°C for 14 days; analyze degradation products via LC-MS. The compound shows <5% degradation, indicating robustness .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours. Fluorinated groups reduce photooxidation risk compared to non-halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.